

# Comparative FTIR Profiling of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

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## Compound of Interest

**Compound Name:** 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

**CAS No.:** 13230-84-7

**Cat. No.:** B6601148

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## A Technical Guide for Lumateperone Intermediate Verification

### Executive Summary & Compound Identity

**2-Chloro-N-methyl-N-(2-phenylethyl)acetamide** (CAS: 13230-84-7) is a critical electrophilic intermediate used primarily in the synthesis of atypical antipsychotics such as Lumateperone (Caplyta®). It serves as the alkylating agent for the pyrido-indole core, introducing the N-methyl-aminoethyl moiety essential for receptor binding affinity.

In process analytical technology (PAT) and raw material verification, distinguishing this tertiary amide from its precursors (secondary amines) and potential impurities (secondary amides or hydrolysis products) is paramount. This guide provides a definitive FTIR characterization strategy, contrasting the target compound against its structural analogs to ensure process integrity.

Attribute	Details
CAS Number	13230-84-7
Formula	C <sub>11</sub> H <sub>14</sub> ClNO
Molecular Weight	227.69 g/mol
Physical State	Viscous brown oil (typically)
Key Function	Electrophilic Alkylating Agent (Lumateperone Synthesis)

## FTIR Characteristic Peaks: The Fingerprint

The infrared spectrum of **2-Chloro-N-methyl-N-(2-phenylethyl)acetamide** is dominated by the interplay between the tertiary amide core and the

-chloro substituent. Unlike secondary amides, this molecule lacks an N-H donor, simplifying the high-frequency region while intensifying the carbonyl signature.

## Diagnostic Peak Assignments

The following table synthesizes theoretical derivation with empirical data from structurally homologous chloroacetamides.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Mechanistic Origin
Amide I (C=O)	1660 – 1680	Strong	Primary Identifier. The -chlorine atom exerts an inductive effect ( ), shifting the carbonyl stretch to a higher frequency compared to non-halogenated tertiary amides (typically ~1640 cm <sup>-1</sup> ).
C-Cl Stretch	740 – 790	Medium/Strong	Specificity Marker. Characteristic of the chloroacetyl moiety. Distinguishes the activated intermediate from non-halogenated byproducts.
Aromatic C-H	3020 – 3080	Weak	Stretching vibrations of the phenylethyl ring protons.
Aliphatic C-H	2920 – 2980	Medium	Asymmetric/symmetric stretching of the -methyl and methylene ( ) groups.
Aromatic Ring	1600, 1495	Medium	C=C skeletal vibrations of the benzene ring.
C-N Stretch	1400 – 1420	Medium	Amide C-N stretching, often coupled with

-methyl deformation.

N-H Stretch

ABSENT

N/A

Purity Check. The absence of a peak at 3300–3400  $\text{cm}^{-1}$  confirms the tertiary amide structure and absence of secondary amide impurities.

## Comparative Analysis: Target vs. Alternatives

Reliable identification requires contrasting the target spectrum against likely process contaminants. The three most critical "alternatives" in the reaction matrix are the Starting Material (Amine), the Secondary Amide Impurity, and the Hydrolysis Product.

### Scenario A: Target vs. Precursor (N-methylphenethylamine)

The synthesis involves the acylation of N-methylphenethylamine. Incomplete conversion is a common failure mode.

- Differentiation: The precursor is a secondary amine. It exhibits a distinct N-H stretch ( $\sim 3300 \text{ cm}^{-1}$ ) and lacks the carbonyl band.
- FTIR Logic: Appearance of a strong band at  $1665 \text{ cm}^{-1}$  combined with the disappearance of the N-H band confirms reaction completion.

### Scenario B: Target vs. Secondary Amide Impurity

If the starting amine contains phenethylamine (non-methylated) as an impurity, the product will contain 2-Chloro-N-(2-phenylethyl)acetamide (CAS 13156-95-1).

- Differentiation: The impurity is a secondary amide. It will show a sharp N-H stretch ( $\sim 3280 \text{ cm}^{-1}$ ) and a distinct Amide II band (N-H bending) around  $1550 \text{ cm}^{-1}$ .

- FTIR Logic: The target (tertiary amide) has no Amide II band. Presence of a peak at  $1550\text{ cm}^{-1}$  indicates contamination.

## Scenario C: Target vs. Hydrolysis Product (Chloroacetic Acid)

Moisture ingress can hydrolyze the amide or the acyl chloride reagent.

- Differentiation: Chloroacetic acid presents a broad, chaotic O-H stretch ( $2500\text{--}3300\text{ cm}^{-1}$ ) and a shifted carbonyl ( $\sim 1710\text{--}1730\text{ cm}^{-1}$  for acid vs.  $1665\text{ cm}^{-1}$  for amide).

### Comparative Data Summary

Feature	Target (Tertiary)	Precursor (Amine)	Impurity (Secondary Amide)
C=O[1] Stretch	$1660\text{--}1680\text{ cm}^{-1}$	Absent	$1650\text{--}1690\text{ cm}^{-1}$
N-H Stretch	Absent	$3300\text{--}3400\text{ cm}^{-1}$	$3280\text{--}3300\text{ cm}^{-1}$
Amide II (N-H Bend)	Absent	N/A (Amine bend $\sim 1600$ )	$\sim 1550\text{ cm}^{-1}$ (Distinct)
C-Cl Stretch	Present	Absent	Present

## Experimental Protocol: ATR-FTIR Verification

This protocol is designed for the rapid "Goods In" verification of the intermediate as a viscous oil.

### Materials & Equipment[2]

- Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
- Interface: Diamond ATR (Attenuated Total Reflectance) module. Diamond is required due to the corrosive nature of potential chloroacetyl chloride residues.
- Solvent: Isopropanol or Acetone (for cleaning).

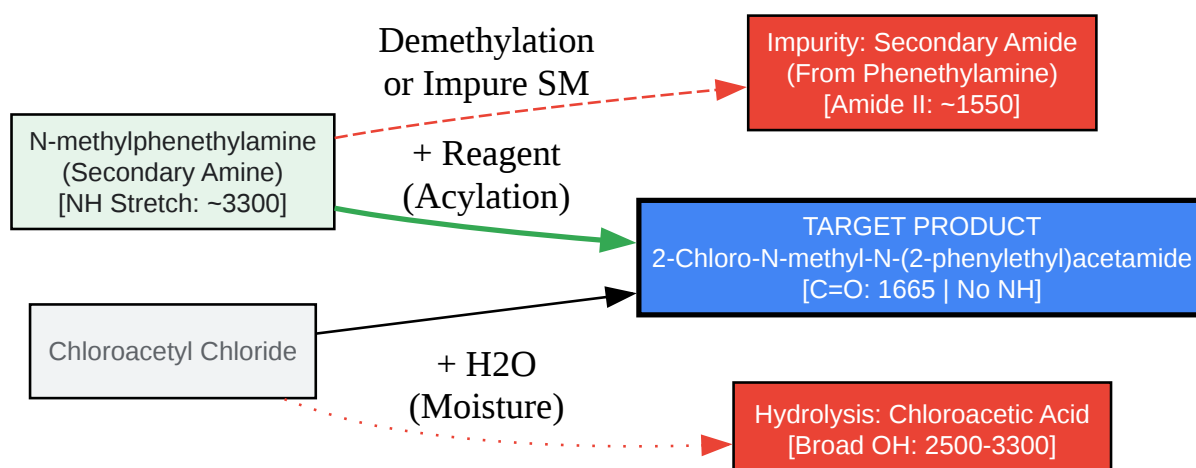
## Step-by-Step Workflow

- Background Collection: Clean the crystal and collect a background air spectrum (32 scans, 4  $\text{cm}^{-1}$  resolution).
- Sample Loading: Using a glass pipette, deposit 1 drop ( $\sim 20 \mu\text{L}$ ) of the brown oil directly onto the center of the diamond crystal.
  - Note: Ensure no air bubbles are trapped at the interface.
- Acquisition: Clamp the anvil (if applicable) to ensure uniform contact. Acquire sample spectrum (32 scans).
- Data Processing: Apply automatic baseline correction.
- Validation Criteria:
  - Pass: Strong peak at 1660–1680  $\text{cm}^{-1}$ ; No peak  $> 5\%$  T at 3300  $\text{cm}^{-1}$ .
  - Fail: Presence of broad OH (Hydrolysis) or sharp NH (Amine/Secondary Amide).

## Visualization of Logic & Workflow[2]

### Diagram 1: Synthesis & Impurity Origin Pathway

This diagram maps the chemical origins of the spectral features discussed above.

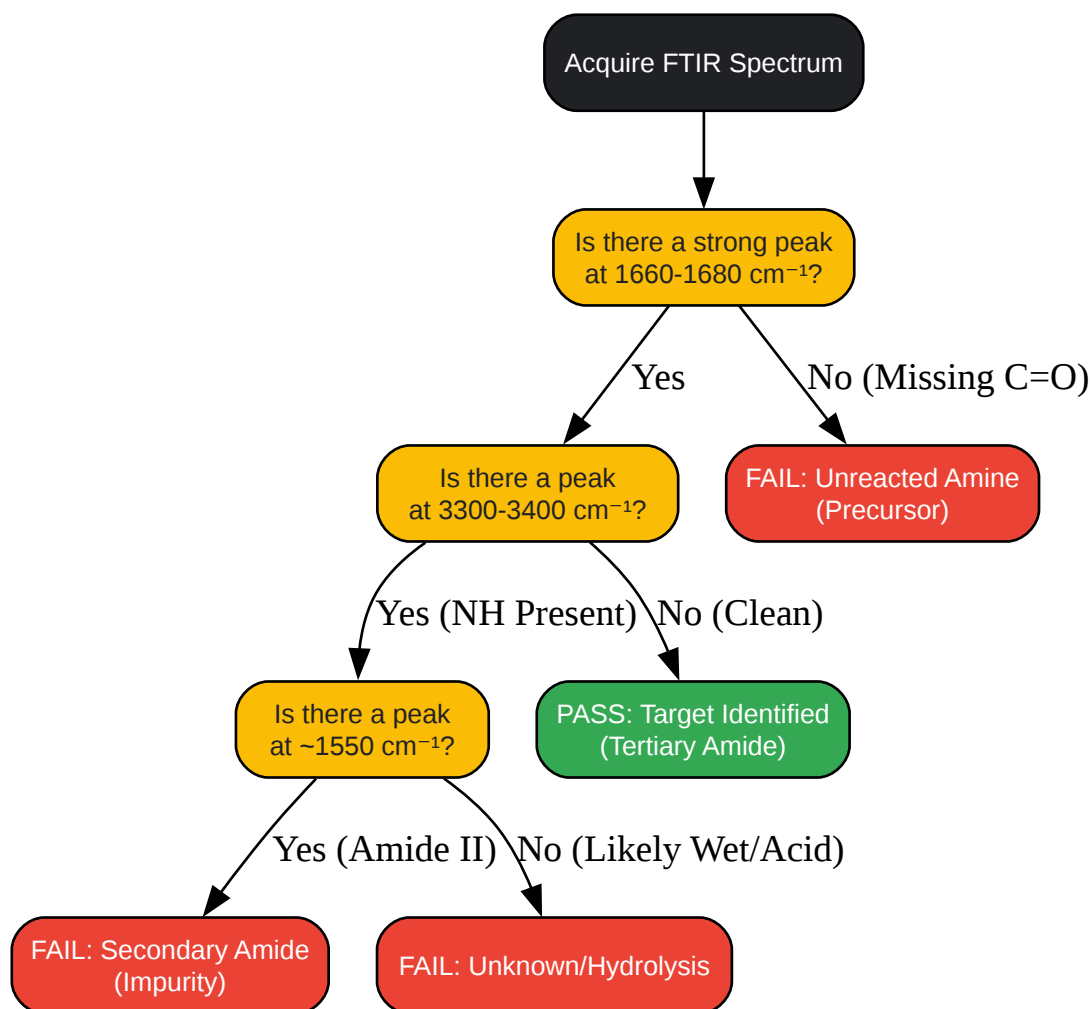


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Caption: Chemical pathway showing the origin of the target compound and critical impurities distinguishable by FTIR.

## Diagram 2: FTIR Decision Tree for Verification

A logic gate for researchers to interpret spectral data rapidly.



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Caption: Decision logic for classifying the sample based on diagnostic spectral bands.

## References

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